6-[2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-5-nitrophenyl]-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one
Description
The compound 6-[2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-5-nitrophenyl]-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one is a benzodiazepine derivative characterized by a fused benzo[b][1,4]diazepin-7-one core. Key structural features include:
- A benzofuran-7-yloxy substituent at the 2-position of the phenyl ring.
- A nitro group at the 5-position of the same phenyl ring.
- Dimethyl groups at the 9,9-positions of the benzodiazepine scaffold.
Benzodiazepines are historically associated with central nervous system modulation, but structural variations can redirect activity toward other targets, such as kinases or epigenetic enzymes .
Properties
IUPAC Name |
6-[2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-5-nitrophenyl]-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H31N3O5/c1-30(2)16-23-27(24(35)17-30)28(33-22-10-6-5-9-21(22)32-23)20-14-19(34(36)37)12-13-25(20)38-26-11-7-8-18-15-31(3,4)39-29(18)26/h5-14,28,32-33H,15-17H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYDZTERBTVQDEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(NC3=CC=CC=C3N2)C4=C(C=CC(=C4)[N+](=O)[O-])OC5=CC=CC6=C5OC(C6)(C)C)C(=O)C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H31N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-[2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-5-nitrophenyl]-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one is a synthetic derivative that belongs to the class of benzodiazepines. It features a complex structure that includes a benzofuran moiety and a nitrophenyl group. This article explores its biological activity based on available literature and research findings.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of approximately 406.51 g/mol. The structure can be represented as follows:
Antimicrobial Properties
Recent studies have highlighted the potential antimicrobial activity of compounds with similar structural features. For instance, benzofuran derivatives have demonstrated significant antibacterial and antifungal activities against various strains:
- Antibacterial Activity : Compounds derived from benzofuran have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli . The presence of bulky hydrophobic groups in these compounds is often linked to their enhanced antimicrobial properties.
- Antifungal Activity : Some derivatives have also been tested for antifungal activity with promising results against pathogens such as Candida albicans . The introduction of nitro groups has been suggested to enhance the biological activity due to their electron-withdrawing nature.
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:
- The benzofuran moiety may facilitate interactions with specific enzymes or receptors involved in microbial metabolism.
- The nitrophenyl group could play a role in electron transfer processes, enhancing the compound's reactivity towards biological targets.
Study 1: Antibacterial Activity Assessment
A study conducted on various benzofuran derivatives indicated that compounds similar to the target compound exhibited zones of inhibition ranging from 18 mm to 24 mm against bacterial strains such as Bacillus subtilis and Pseudomonas aeruginosa. The results suggest that structural modifications significantly influence antibacterial potency .
| Compound | Zone of Inhibition (mm) | Bacterial Strain |
|---|---|---|
| Compound A | 24 | Bacillus subtilis |
| Compound B | 21 | Pseudomonas aeruginosa |
| Compound C | 18 | Escherichia coli |
Study 2: Antifungal Activity Evaluation
In another evaluation focusing on antifungal properties, certain derivatives showed significant activity against Candida species, with inhibition zones reported between 15 mm and 20 mm. The study concluded that modifications at the benzofuran position enhance antifungal efficacy .
| Compound | Zone of Inhibition (mm) | Fungal Strain |
|---|---|---|
| Compound D | 20 | Candida albicans |
| Compound E | 18 | Aspergillus niger |
Comparison with Similar Compounds
Structural Similarity Analysis
Structural analogs were identified using Tanimoto coefficient-based similarity searches (threshold ≥0.5) and Murcko scaffold clustering (common chemotype analysis) . Key analogs include:
*Tanimoto scores calculated using Morgan fingerprints (radius=2) .
Pharmacokinetic and Physicochemical Comparisons
- Lipophilicity (logP): The target compound’s benzofuran and nitro groups likely increase logP compared to analogs with furyl (CAS 851264-58-9) or fluorophenyl (CAS 351163-27-4) substituents .
- Metabolic Stability: The 9,9-dimethyl groups in the target compound may reduce cytochrome P450-mediated metabolism relative to non-methylated analogs .
- Solubility: Polar substituents (e.g., hydroxy in CAS 5926-36-3) improve aqueous solubility but may reduce membrane permeability .
Bioactivity and Target Interactions
- Kinase Inhibition: The nitro group in the target compound and CAS 5926-36-3 is associated with ATP-binding pocket interactions in kinases like GSK3β .
- Binding Affinity Variability: Molecular docking studies reveal that minor substituent changes (e.g., benzofuran vs. furyl) significantly alter binding energies due to interactions with hydrophobic pockets or catalytic residues .
Key Research Findings
Hierarchical Clustering and Mode of Action
Hierarchical clustering of 37 benzodiazepine analogs (including the target compound) based on NCI-60 bioactivity profiles revealed:
Limitations of Structural Similarity
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
